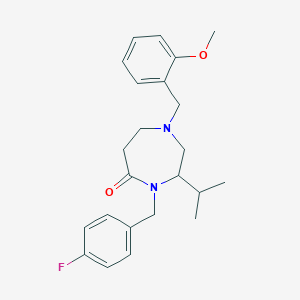![molecular formula C11H17N3O B5342602 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)
4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone is a compound that has been extensively studied in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as TMB-3S, and it is a semicarbazone derivative of the bicyclic ketone, norcamphor. TMB-3S has been studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of TMB-3S is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell division and proliferation. TMB-3S has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TMB-3S has been shown to have a variety of biochemical and physiological effects. Studies have shown that TMB-3S can induce oxidative stress and DNA damage in cancer cells, leading to cell death. TMB-3S has also been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
実験室実験の利点と制限
One of the main advantages of using TMB-3S in laboratory experiments is its potent antitumor and antimicrobial activity. TMB-3S is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of TMB-3S is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving TMB-3S. One area of interest is the development of TMB-3S analogs with improved solubility and potency. Another potential direction is the use of TMB-3S in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of TMB-3S and its potential applications in various fields of scientific research.
In conclusion, TMB-3S is a compound that has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its potent antitumor and antimicrobial activity make it a promising candidate for further research in these fields. However, further research is needed to fully understand the mechanism of action of TMB-3S and its potential applications in various fields of scientific research.
合成法
The synthesis of TMB-3S can be achieved through the reaction of norcamphor with semicarbazide hydrochloride in the presence of acetic acid. This reaction results in the formation of TMB-3S as a white crystalline solid with a melting point of 204-206°C.
科学的研究の応用
TMB-3S has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TMB-3S is in medicinal chemistry. Studies have shown that TMB-3S has potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. TMB-3S has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
[(E)-(4,6,6-trimethyl-2-bicyclo[3.1.1]hept-3-enylidene)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-4-9(13-14-10(12)15)8-5-7(6)11(8,2)3/h4,7-8H,5H2,1-3H3,(H3,12,14,15)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCLRNJZSCFOAC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=O)N)C2CC1C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=O)N)/C2CC1C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5342525.png)
![N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5342528.png)
![4-[(3H-imidazo[4,5-b]pyridin-2-ylthio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5342530.png)
![10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5342553.png)
![5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5342555.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342561.png)
![1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5342562.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5342577.png)

![1-(4-fluorobenzyl)-4-[3-(1H-imidazol-1-yl)propanoyl]-2-isopropyl-1,4-diazepane](/img/structure/B5342594.png)

![2-({2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5342623.png)
![N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5342629.png)